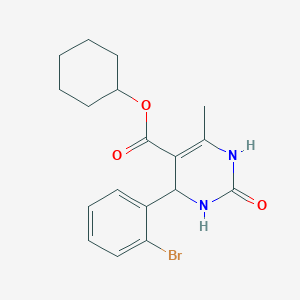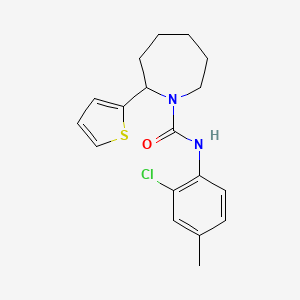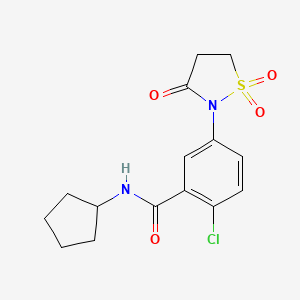![molecular formula C25H21N3O2 B4972382 3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide](/img/structure/B4972382.png)
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide, also known as Sudan III, is a synthetic dye commonly used in the textile industry. However, it has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide III works by binding to the hydrophobic regions of lipids, which allows for their visualization and tracking in cells and tissues. This binding also disrupts the normal functioning of lipids, which may contribute to its potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound III has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound III has been shown to have antioxidant properties, which may help protect cells from oxidative damage. In vivo studies have demonstrated that this compound III can be used to label and track the movement of lipids in living organisms, which can provide valuable insights into lipid metabolism and transport.
实验室实验的优点和局限性
One advantage of using 3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide III in lab experiments is its specificity for lipids. This allows for the visualization and tracking of lipids in cells and tissues, which can provide valuable insights into lipid metabolism and transport. Additionally, this compound III is relatively inexpensive and easy to use. However, one limitation of using this compound III is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is necessary to minimize potential toxicity.
未来方向
There are several future directions for research on 3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide III. One area of interest is its potential anti-cancer properties. Further studies are needed to fully understand the mechanisms underlying its anti-cancer effects and to determine its efficacy in vivo. Additionally, there is potential for the development of new imaging techniques using this compound III to track the movement of lipids in living organisms. Finally, there is a need for the development of new, less toxic lipid stains that can be used in place of this compound III in lab experiments.
Conclusion:
In conclusion, this compound III is a synthetic dye that has potential applications in various scientific research fields. Its specificity for lipids makes it a valuable tool for the visualization and tracking of lipids in cells and tissues. Additionally, this compound III has potential anti-cancer properties and may have other biochemical and physiological effects. However, careful optimization of experimental conditions is necessary to minimize potential toxicity. Further research is needed to fully understand the mechanisms underlying its effects and to develop new imaging techniques and lipid stains.
合成方法
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide III can be synthesized through a diazotization reaction between 4-methyl aniline and 2-naphthol, followed by coupling with 4-methyl aniline. The resulting compound is then hydrolyzed to yield this compound III. This synthesis method has been well-established in the literature and is widely used in research labs.
科学研究应用
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide III has been studied for its potential applications in various scientific research fields. In biochemistry, it has been used as a stain to detect lipids in tissues and cells. This compound III is also commonly used in physiology research to label and track the movement of lipids in living organisms. Additionally, this compound III has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-7-11-19(12-8-16)26-25(30)22-15-18-5-3-4-6-21(18)23(24(22)29)28-27-20-13-9-17(2)10-14-20/h3-15,29H,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUAQJTPQCDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4972300.png)
![(3S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B4972304.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4972306.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B4972317.png)
![2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4972318.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)


![2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972351.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4972385.png)
![5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine](/img/structure/B4972390.png)
![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)
